molecular formula C17H28N2 B14661596 N,N-Diethyl-N'-((1,2,3,4-tetrahydro-1-naphthalenyl)methyl)-1,2-ethanediamine CAS No. 50341-78-1

N,N-Diethyl-N'-((1,2,3,4-tetrahydro-1-naphthalenyl)methyl)-1,2-ethanediamine

Cat. No.: B14661596
CAS No.: 50341-78-1
M. Wt: 260.4 g/mol
InChI Key: GJANTPSJGSXSDO-UHFFFAOYSA-N
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Description

N,N-Diethyl-N’-((1,2,3,4-tetrahydro-1-naphthalenyl)methyl)-1,2-ethanediamine: is a complex organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that includes a naphthalene ring, making it a subject of interest in both synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-N’-((1,2,3,4-tetrahydro-1-naphthalenyl)methyl)-1,2-ethanediamine typically involves multiple steps, starting with the preparation of the naphthalene derivative. The key steps include:

    Alkylation: The naphthalene ring is alkylated using a suitable alkylating agent.

    Amine Introduction: The alkylated naphthalene is then reacted with diethylamine under controlled conditions to introduce the amine groups.

    Final Assembly: The intermediate products are combined to form the final compound through a series of condensation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-N’-((1,2,3,4-tetrahydro-1-naphthalenyl)methyl)-1,2-ethanediamine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthalene derivatives.

    Reduction: Reduction reactions can be performed to modify the naphthalene ring or the amine groups.

    Substitution: The compound can undergo substitution reactions, particularly on the naphthalene ring, using halogens or other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituents: Halogens (chlorine, bromine), alkyl groups.

Major Products

The major products formed from these reactions include various naphthalene derivatives and modified amine compounds, which can be further utilized in different applications.

Scientific Research Applications

N,N-Diethyl-N’-((1,2,3,4-tetrahydro-1-naphthalenyl)methyl)-1,2-ethanediamine: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N-Diethyl-N’-((1,2,3,4-tetrahydro-1-naphthalenyl)methyl)-1,2-ethanediamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-N’-((1,2,3,4-tetrahydro-1-naphthalenyl)methyl)-1,2-ethanediamine: shares similarities with other naphthalene-based amines, such as:

Uniqueness

The uniqueness of N,N-Diethyl-N’-((1,2,3,4-tetrahydro-1-naphthalenyl)methyl)-1,2-ethanediamine lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

CAS No.

50341-78-1

Molecular Formula

C17H28N2

Molecular Weight

260.4 g/mol

IUPAC Name

N',N'-diethyl-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)ethane-1,2-diamine

InChI

InChI=1S/C17H28N2/c1-3-19(4-2)13-12-18-14-16-10-7-9-15-8-5-6-11-17(15)16/h5-6,8,11,16,18H,3-4,7,9-10,12-14H2,1-2H3

InChI Key

GJANTPSJGSXSDO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNCC1CCCC2=CC=CC=C12

Origin of Product

United States

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